1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Description
1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound with the molecular formula C16H18N2O2S2 and a molecular weight of 334.45 g/mol. This compound is used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
1-cyclopentyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-15(13-6-3-9-21-13)14-8-7-12(22-14)10-17-16(20)18-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHLTAQJLQCFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene derivatives can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea include other thiophene-based derivatives, such as:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentyl group with a thiophene-2-carbonyl-thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a compound that combines cyclopentyl and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a urea functional group linked to a thiophene derivative, which is critical for its biological interactions.
Anticancer Properties
Research has shown that thiophene derivatives exhibit significant anticancer activity. In particular, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. For instance, a study on thiourea derivatives demonstrated broad-spectrum antitumor activity with GI50 values ranging from 1.7 µM to 28.7 µM against different cancer types including non-small lung cancer and breast cancer .
Case Study:
A related study investigated the activity of thiourea derivatives against human cancer cell lines, revealing that certain modifications in the thiophene structure enhanced cytotoxicity. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in tumor growth .
Antimicrobial Activity
Thiophene-containing compounds have also been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Data Table: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.03 | Staphylococcus aureus |
| Compound B | 0.06 | Streptococcus pyogenes |
| Compound C | 0.25 | Haemophilus influenzae |
These findings indicate that modifications in the thiophene structure can lead to enhanced antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation.
Mechanism:
The anti-inflammatory activity is often linked to the ability of the urea group to form hydrogen bonds with target proteins involved in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene ring or alterations in the cyclopentyl group can significantly influence its pharmacological properties.
Key Findings:
- Substituent Variations: Adding electron-withdrawing groups can enhance anticancer activity.
- Linker Modifications: Changing the length or nature of the linker between cyclopentyl and thiophene can affect bioavailability and solubility.
Q & A
Q. What are the optimized synthetic routes for 1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiophene intermediate via Friedel-Crafts acylation, where thiophene-2-carboxylic acid reacts with thiophene derivatives under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Alkylation of the intermediate with cyclopentylamine using a coupling agent like EDCI/HOBt in anhydrous dichloromethane .
- Step 3 : Urea bond formation via reaction with an isocyanate derivative (e.g., cyclopentyl isocyanate) in acetonitrile at 60°C for 12 hours . Key Considerations : Solvent choice (polar aprotic solvents enhance yield), catalysts (e.g., DMAP for acylations), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is structural characterization performed for this compound?
A combination of techniques ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR confirm regiochemistry of thiophene substituents and cyclopentyl integration .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry (e.g., anisotropic displacement parameters) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 403.2) .
Q. What preliminary biological screening assays are recommended?
Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values reported in µg/mL) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, comparing activity to reference inhibitors .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s bioactivity?
Advanced methodologies include:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target proteins (e.g., ΔG values for kinase interactions) .
- Molecular Dynamics Simulations : AMBER or GROMACS models predict binding stability in enzyme active sites (e.g., RMSD analysis over 100 ns trajectories) .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cell responses .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies arise from assay variability or structural analogs. Solutions include:
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) and apply statistical weighting .
- In Vivo Validation : Use xenograft models to confirm in vitro findings (e.g., tumor volume reduction vs. control) .
- Structural Reanalysis : Re-refine crystallographic data with SHELXL to identify conformational polymorphisms .
Q. How does structure-activity relationship (SAR) analysis guide optimization?
SAR studies compare analogs to identify critical moieties:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Thiophene → Furan | Reduced kinase inhibition (ΔpIC₅₀ = 1.2) | |
| Cyclopentyl → Cyclohexyl | Improved solubility but lower potency | |
| Methyl → Ethyl linker | Enhanced metabolic stability (t₁/₂ +2h) |
Q. What computational tools predict pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab estimate bioavailability (%F), BBB permeability, and CYP450 interactions .
- Docking Studies : AutoDock Vina screens against protein databases (e.g., PDB ID 1M17) to prioritize targets .
- QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, PSA) with activity .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
